3,N(4)-Ethenodeoxycytidine
Overview
Description
3,N(4)-Ethenodeoxycytidine is a modified nucleoside derived from deoxycytidine. It is characterized by the presence of an etheno bridge between the nitrogen atoms at positions 3 and 4 of the cytosine ring. This compound is of significant interest due to its role in DNA damage and mutagenesis, often resulting from exposure to certain environmental carcinogens and reactive metabolites.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,N(4)-Ethenodeoxycytidine typically involves the reaction of deoxycytidine with an etheno-generating agent such as chloroacetaldehyde. The reaction is carried out under acidic conditions to facilitate the formation of the etheno bridge. The process can be summarized as follows:
- Deoxycytidine is dissolved in an aqueous solution.
- Chloroacetaldehyde is added to the solution.
- The reaction mixture is maintained at a specific pH (usually acidic) and temperature to promote the formation of the etheno bridge.
- The product is purified using chromatographic techniques.
Industrial Production Methods: While the industrial production of this compound is not extensively documented, it would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and implementing efficient purification methods to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions: 3,N(4)-Ethenodeoxycytidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, which may further contribute to DNA damage.
Reduction: Reduction reactions can potentially reverse the etheno bridge formation, although this is less common.
Substitution: The etheno bridge can be targeted by nucleophiles, leading to substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like ammonia or amines can react with the etheno bridge.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: Potentially deoxycytidine or partially reduced intermediates.
Substitution Products: Nucleophile-substituted derivatives of this compound.
Scientific Research Applications
3,N(4)-Ethenodeoxycytidine has several scientific research applications:
Chemistry: It is used as a model compound to study DNA damage and repair mechanisms.
Biology: Researchers investigate its role in mutagenesis and its impact on genetic stability.
Medicine: The compound is studied for its potential involvement in carcinogenesis and its use as a biomarker for exposure to certain carcinogens.
Industry: It can be used in the development of diagnostic tools for detecting DNA damage.
Mechanism of Action
The mechanism by which 3,N(4)-Ethenodeoxycytidine exerts its effects involves its incorporation into DNA, where it can cause structural distortions. These distortions can interfere with DNA replication and repair processes, leading to mutations. The molecular targets include DNA polymerases and repair enzymes, which may be hindered by the presence of the etheno bridge.
Comparison with Similar Compounds
1,N(6)-Ethenoadenine: Another etheno-modified nucleoside, derived from adenine.
3,N(4)-Ethenocytosine: Similar to 3,N(4)-Ethenodeoxycytidine but without the deoxyribose sugar.
1,N(2)-Ethenoguanine: An etheno-modified nucleoside derived from guanine.
Uniqueness: this compound is unique due to its specific etheno modification on deoxycytidine, which has distinct implications for DNA structure and function. Its formation and effects are particularly relevant in the context of exposure to specific environmental carcinogens and reactive metabolites.
Properties
IUPAC Name |
6-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[1,2-c]pyrimidin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c15-6-8-7(16)5-10(18-8)14-3-1-9-12-2-4-13(9)11(14)17/h1-4,7-8,10,15-16H,5-6H2/t7-,8+,10+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLBVEMEAYZXKY-QXFUBDJGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC3=NC=CN3C2=O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC3=NC=CN3C2=O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00988152 | |
Record name | 6-(2-Deoxypentofuranosyl)imidazo[1,2-c]pyrimidin-5(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00988152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68498-26-0 | |
Record name | Ethenodeoxycytidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68498-26-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,N(4)-Ethenodeoxycytidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068498260 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(2-Deoxypentofuranosyl)imidazo[1,2-c]pyrimidin-5(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00988152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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